molecular formula C8H10Cl2N4O B1424858 (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride CAS No. 1208081-52-0

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride

Cat. No. B1424858
CAS RN: 1208081-52-0
M. Wt: 249.09 g/mol
InChI Key: VCISCFABTKWQSA-UHFFFAOYSA-N
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Description

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, also known as POM-dichloride, is a novel small molecule inhibitor of protein tyrosine phosphatase 1B (PTP1B) that has been studied for its potential therapeutic applications. PTP1B is a highly conserved enzyme involved in signal transduction pathways that regulate a wide range of cellular processes, including cell growth, metabolism, and differentiation. POM-dichloride is a promising compound for the development of new drugs to treat a variety of diseases, including diabetes, obesity, and cancer.

Scientific Research Applications

Catalytic Hydroxylation

A study by Sankaralingam and Palaniandavar (2014) explored the use of diiron(III) complexes of tridentate 3N ligands, including derivatives similar to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, as functional models for methane monooxygenases. These complexes were utilized for the catalytic hydroxylation of alkanes, showcasing their potential application in selective oxidation processes (Sankaralingam & Palaniandavar, 2014).

Synthesis and Characterization

Shimoga et al. (2018) conducted a study focusing on the synthesis of 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound structurally related to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride. The synthesis involved a high-yielding condensation route and the compound was characterized using various spectroscopic techniques, shedding light on the structural aspects and potential applications of similar compounds (Shimoga, Shin, & Kim, 2018).

Antimicrobial and Antimycobacterial Activities

A study by R.V. Sidhaye et al. (2011) explored the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including compounds related to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride. The synthesized compounds demonstrated potential as antimycobacterial agents, highlighting their medicinal value (R.V. Sidhaye et al., 2011).

Photocytotoxicity and Cellular Imaging

Basu et al. (2014) investigated iron(III) complexes with ligands similar to (3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride for their applications in cellular imaging and photocytotoxicity under red light. The complexes displayed remarkable photocytotoxicity and were rapidly absorbed in cells, suggesting their potential use in targeted cancer therapy (Basu et al., 2014).

properties

IUPAC Name

(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.2ClH/c9-4-7-11-8(12-13-7)6-2-1-3-10-5-6;;/h1-3,5H,4,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCISCFABTKWQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NOC(=N2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride
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(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride
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(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride
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Reactant of Route 6
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(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride

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